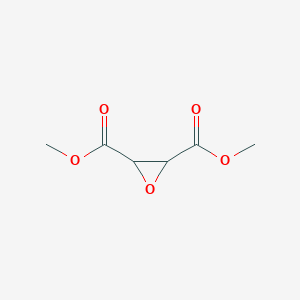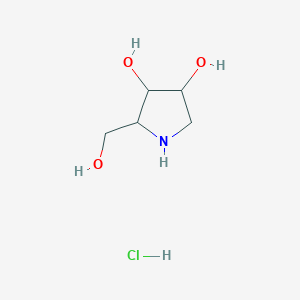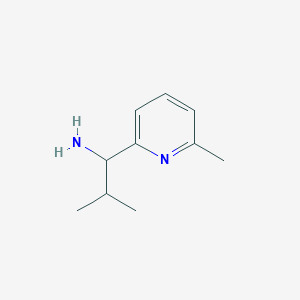![molecular formula C13H17N3O4 B12104693 benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Ala-Gly-NH2, also known as N-benzyloxycarbonyl-L-alanyl-glycinamide, is a dipeptide composed of alanine and glycine with a benzyloxycarbonyl (Z) protecting group on the N-terminus. This compound is commonly used in peptide synthesis and serves as a model compound in various biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Gly-NH2 typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using the benzyloxycarbonyl (Z) group. This is achieved by reacting alanine with benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium bicarbonate.
Coupling Reaction: The protected alanine (Z-Ala) is then coupled with glycinamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the Z protecting group using hydrogenation with palladium on carbon (Pd/C) under hydrogen gas or by treatment with trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Z-Ala-Gly-NH2 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: Z-Ala-Gly-NH2 can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the Z protecting group can be achieved using hydrogenation with Pd/C.
Substitution: The Z protecting group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Various protecting group reagents such as tert-butyloxycarbonyl chloride (BocCl) or fluorenylmethyloxycarbonyl chloride (FmocCl).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected dipeptide (Ala-Gly-NH2).
Substitution: Dipeptides with different protecting groups.
Aplicaciones Científicas De Investigación
Z-Ala-Gly-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.
Biology: Serves as a substrate in enzymatic studies to investigate protease activity and specificity.
Medicine: Utilized in the development of peptide-based drugs and as a reference compound in pharmacokinetic studies.
Industry: Employed in the production of peptide-based materials and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of Z-Ala-Gly-NH2 involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and release of alanine and glycine. The benzyloxycarbonyl group provides stability and protection during synthetic processes, ensuring selective reactions.
Comparación Con Compuestos Similares
Z-Gly-Gly-NH2: A dipeptide with glycine instead of alanine.
Z-Ala-Ala-NH2: A dipeptide with two alanine residues.
Z-Gly-Ala-NH2: A dipeptide with the positions of glycine and alanine reversed.
Comparison:
Uniqueness: Z-Ala-Gly-NH2 is unique due to the presence of both alanine and glycine, providing distinct properties and reactivity compared to other dipeptides.
Reactivity: The presence of the Z protecting group enhances the stability and selectivity of reactions involving Z-Ala-Gly-NH2.
Applications: While similar compounds are used in peptide synthesis and enzymatic studies, Z-Ala-Gly-NH2 is particularly favored for its balanced properties and ease of synthesis.
Propiedades
Fórmula molecular |
C13H17N3O4 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-9(12(18)15-7-11(14)17)16-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,17)(H,15,18)(H,16,19) |
Clave InChI |
YUWYAVYBKJFYPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene, 2,3-dihydro-5-iodo-](/img/structure/B12104616.png)

![tert-butyl N-[6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12104631.png)
![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)
![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)

![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)
![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)

![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)

